(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid
Description
This compound is an unnatural α-amino acid derivative functionalized with a tertiary amine and an indole moiety. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, widely used in solid-phase peptide synthesis (SPPS) to shield the amino group during coupling reactions . The indole group, a bioisostere for tryptophan, may improve binding affinity to hydrophobic pockets in proteins or receptors .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(1H-indol-3-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c31-27(32)14-13-19(15-18-16-29-26-12-6-5-7-20(18)26)30-28(33)34-17-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-12,16,19,25,29H,13-15,17H2,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWIRRUTUJSIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Tryptophan’s Indole Nitrogen
The indole NH is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
Fmoc Protection of the α-Amino Group
Boc-Trp-OH is reacted with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or its succinimidyl carbonate derivative:
Elongation of the Pentanoic Acid Backbone
The pentanoic acid chain is introduced via a Michael addition or alkylation strategy:
- Activate Fmoc-Trp(Boc)-OH (1.0 equiv) with HBTU (1.05 equiv) and DIEA (3.0 equiv) in DMF.
- Couple with a β-keto ester (e.g., ethyl levulinate) at 0°C for 2 hours.
- Reduce the ketone intermediate using NaBH₄ in methanol.
- Hydrolyze the ester to the carboxylic acid using LiOH in THF/H₂O.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Michael Addition | HBTU, DIEA, DMF, 0°C | 70–75 |
| Reduction | NaBH₄, MeOH, 25°C | 88–92 |
| Hydrolysis | LiOH, THF/H₂O (3:1), 25°C | 95–98 |
Optimization of Critical Steps
Minimizing Side Reactions
Purification Techniques
- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for final purification.
- Crystallization : Recrystallize from ethanol/water (4:1) to achieve >99% purity.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group serves as a temporary protecting agent for the amino functionality, enabling selective deprotection under mild basic conditions. This reaction is critical in solid-phase peptide synthesis (SPPS) workflows.
Mechanistic Insight :
Deprotection occurs through a two-step β-elimination process, generating a dibenzofulvene-piperidine adduct and exposing the free α-amino group. The reaction efficiency is pH-dependent, requiring a mildly basic environment (pH ~8–9) .
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation, a cornerstone of peptide synthesis. Activation is typically required to enhance electrophilicity.
Key Considerations :
-
Steric hindrance from the indole side chain may reduce coupling efficiency with bulky amines .
-
Pre-activation of the carboxylic acid with HATU or TBTU minimizes racemization.
Indole-Specific Reactions
The indole moiety undergoes electrophilic substitution and alkylation reactions, enabling functionalization of the aromatic system.
Selectivity Notes :
-
Electrophilic substitutions favor the C5 position due to electronic directing effects of the indole ring .
-
N1 alkylation requires strong bases (e.g., NaH) to deprotonate the indole NH .
Side-Chain Modifications
The pentanoic acid backbone allows additional derivatization, expanding utility in bioconjugation.
Stability Considerations :
-
The Fmoc group remains stable under acidic esterification conditions (pH >4) .
-
Reductive amination requires careful pH control (pH 6–7) to avoid premature deprotection .
Stability Under Reactive Conditions
The compound exhibits predictable stability profiles critical for reaction planning.
Scientific Research Applications
(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid is a chemical compound with applications in scientific research, particularly in the field of biochemistry and medicinal chemistry . It is also known as Fmoc-Trp-OH .
Chemical Properties and Structure
(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid has the following characteristics:
- Molecular Formula: C28H26N2O4
- Form: solid
- It contains a pyrrolidine ring, a methylthio group, and a fluorenylmethoxycarbonyl (Fmoc) moiety, which enhances its stability and solubility.
Scientific Research Applications
This compound is primarily used in peptide synthesis as an amino-protecting group. The fluorenylmethyloxycarbonyl group (Fmoc) is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate that protects the amine group from unwanted reactions during synthesis.
Peptide Synthesis
- Protecting Group: It acts as a protecting group for amines in peptide synthesis.
- Correct Peptide Sequencing: It ensures the correct formation of peptide bonds, influencing the structure and function of the resulting peptide or protein.
- Prevention of Side Reactions: By protecting the amine group, it prevents unwanted side reactions, ensuring the desired peptide is produced.
Medicinal Chemistry
Pyrrolidine derivatives have gained attention in medicinal chemistry due to their potential biological activities. Studies have indicated antiviral activity, particularly against Hepatitis C Virus (HCV) and other viral pathogens. The mechanism involves the inhibition of viral proteases, which are crucial for viral replication.
Antiviral Activity
| Study | Virus Targeted | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Study A | HCV | 12 nM | Protease inhibition |
| Study B | HIV | 25 nM | Viral entry blockade |
β-catenin/Tcf PPI Inhibitors
Optimization of peptidomimetics has shown that derivatives of this compound can disrupt the β-catenin/Tcf protein-protein interaction (PPI), which is significant in medicinal chemistry .
Factors Influencing Action
Mechanism of Action
The mechanism of action of (4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid involves its ability to protect amino groups during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Fmoc group can be removed to yield the desired peptide.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of Fmoc-protected amino acids with tertiary amine modifications. Below is a comparison with structurally related compounds:
Biological Activity
(4R)-4-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-5-(1H-indol-3-YL)pentanoic acid is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and interactions with various biological systems, supported by data tables and relevant research findings.
Chemical Structure
The compound features a unique structural arrangement that includes:
- A pentanoic acid backbone
- An indole moiety
- A fluorenylmethoxycarbonyl (Fmoc) protecting group
This combination of functional groups is believed to enhance the compound's selectivity and efficacy against specific biological targets.
Biological Activity
The biological activity of this compound has been predicted through computational methods, indicating potential interactions with various biological pathways. These include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interaction with receptors could influence signaling pathways critical for various physiological processes.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential therapeutic applications.
Synthesis Methods
Several synthesis routes can be employed to produce this compound, including:
- Fmoc Protection : Protecting the amine group using the Fmoc group to prevent unwanted reactions.
- Coupling Reactions : The final step typically involves coupling the Fmoc-protected amine with other moieties under controlled conditions.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial. Interaction studies may involve:
- Binding Affinity Assays : To determine how well the compound binds to target proteins or receptors.
- Cellular Assays : Evaluating the compound's effects on cell viability and function.
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains a pyridine ring | Antagonist for mGluR5 |
| Indole-3-acetic acid | Indole structure | Plant growth regulator |
| Fluorene derivatives | Fluorene core structure | Potential antimicrobial activity |
Case Studies and Research Findings
Research has indicated that compounds with similar structures can modulate various biological activities:
- Enzyme Modulation : Studies have shown that certain fluorenyl derivatives can act as effective enzyme inhibitors, potentially leading to therapeutic applications in diseases such as cancer and metabolic disorders.
- Receptor Interaction : Investigations into receptor binding have demonstrated that indole-containing compounds can influence neurotransmitter systems, which may offer insights into neuropharmacology.
Q & A
Q. What are the recommended strategies for stereoselective synthesis of this compound, given its (4R) configuration?
The synthesis of chiral amino acid derivatives like this compound typically employs Fmoc-protected intermediates to preserve stereochemistry during coupling reactions. Key steps include:
- Enantioselective alkylation : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric methods to establish the (4R) configuration .
- Solid-phase peptide synthesis (SPPS) : Fmoc-protected building blocks are ideal for iterative coupling, with microwave-assisted synthesis improving yields (e.g., 20–30% reduction in reaction time) .
- Protection of indole moiety : Protect the indole nitrogen with tert-butyloxycarbonyl (Boc) to prevent side reactions during carboxyl activation .
Q. How can researchers optimize purification methods for this compound to achieve >95% HPLC purity?
Purification challenges arise from polar byproducts and residual solvents. Recommended approaches:
- Reverse-phase chromatography : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to resolve closely eluting impurities .
- Crystallization : Solvent screening (e.g., ethyl acetate/hexane) can improve crystal formation for high-purity isolation .
- Analytical validation : Confirm purity via HPLC (λ = 254 nm) and LC-MS (expected [M+H]+ ~505 g/mol) .
Q. What analytical techniques are critical for structural confirmation and impurity profiling?
- NMR spectroscopy : 1H/13C NMR to verify Fmoc group integrity (δ ~7.3–7.8 ppm for fluorenyl protons) and indole ring substitution .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect trace impurities (e.g., deprotected intermediates) .
- FT-IR : Validate carbonyl stretches (Fmoc C=O at ~1700 cm⁻¹ and carboxylic acid at ~2500–3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its interaction with biological targets (e.g., serotonin receptors)?
- Surface plasmon resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with recombinant receptors .
- Fluorescence polarization assays : Use fluorescently labeled derivatives to quantify competitive displacement of known ligands .
- Molecular docking : Compare computational binding poses (e.g., AutoDock Vina) with experimental IC50 values to refine structure-activity relationships (SAR) .
Q. What structural modifications could enhance its metabolic stability while retaining activity?
- Indole substitution : Introduce electron-withdrawing groups (e.g., -CF3) at the 5-position to reduce CYP450-mediated oxidation .
- Backbone fluorination : Replace hydrogen with fluorine at the β-carbon to slow enzymatic degradation .
- PEGylation : Attach polyethylene glycol (PEG) chains to the carboxylic acid to improve plasma half-life .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro bioassays?
- Co-solvent systems : Use DMSO (≤5% v/v) with surfactants (e.g., Tween-80) to prevent aggregation .
- pH adjustment : Dissolve the compound in PBS (pH 7.4) with 0.1% sodium bicarbonate to deprotonate the carboxylic acid .
- Liposome encapsulation : Formulate with phosphatidylcholine-based liposomes to enhance cellular uptake .
Q. How should conflicting toxicity data (e.g., acute oral toxicity Category 4 vs. no data) be interpreted?
- Source evaluation : Discrepancies may arise from analog-specific hazards (e.g., indole derivatives in vs. fluorenyl compounds in ) .
- In silico toxicity prediction : Use tools like ProTox-II to estimate LD50 and compare with experimental data .
- Precautionary measures : Assume worst-case hazards (e.g., H302, H315) and implement fume hoods, gloves (nitrile), and eye protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
